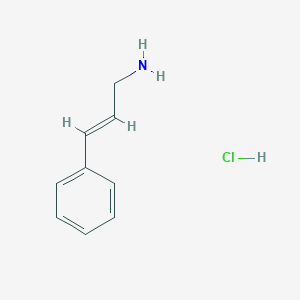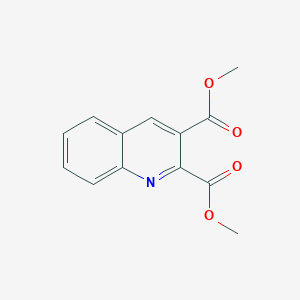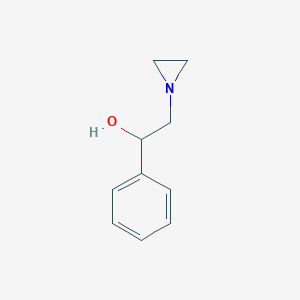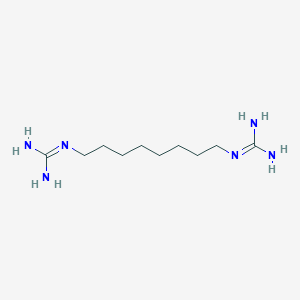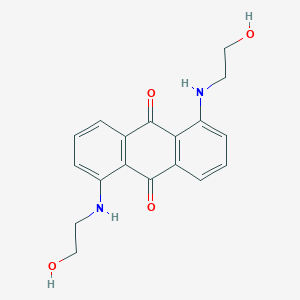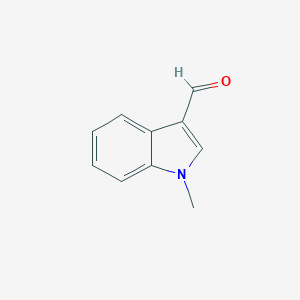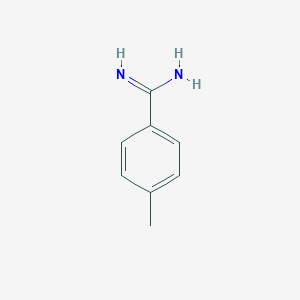
4-Methylbenzenecarboximidamide
Overview
Description
4-Methylbenzenecarboximidamide is not directly mentioned in the provided papers; however, the papers do discuss various compounds that are structurally related to benzene derivatives. These compounds are of significant interest due to their potential applications in material science, pharmaceuticals, and organic synthesis. For instance, the synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate is described as an important intermediate for the synthesis of alkylidenecyclopropanes, which can lead to a variety of alicyclic systems . Similarly, the synthesis and characterization of 4-methylbenzenesulfonamide derivatives are reported, highlighting the importance of the sulfonamide moiety in biologically significant compounds .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate is achieved through a practical, economical, and scalable multi-gram process . In another study, solid-solid reactions between 4-methylbenzenamine and metal chlorides are used to synthesize metal complexes, demonstrating a method that could potentially be adapted for the synthesis of 4-methylbenzenecarboximidamide . Additionally, poly(amide-imide)s and polyimides are synthesized from diimide dicarboxylic acids and aromatic diamines, which could provide insights into the polymerization aspects of related compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various techniques. For instance, the crystal structures of five novel sulfonamide compounds are determined by X-ray diffraction, which could be relevant for understanding the structural aspects of 4-methylbenzenecarboximidamide . The molecular structures of nickel(II) complexes derived from 4-methylbenzenamines are also determined, revealing a distorted-pyramidal geometry at nickel .
Chemical Reactions Analysis
The papers describe several chemical reactions involving benzene derivatives. The solid-solid reactions between 4-methylbenzenamine and metal chlorides result in the formation of metal complexes with different reaction rates, which could be analogous to reactions involving 4-methylbenzenecarboximidamide . The redox condensation of o-halonitrobenzene with tetrahydroisoquinoline to synthesize fused benzimidazoles is another example of a chemical reaction that could provide insights into similar transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds related to 4-methylbenzenecarboximidamide are diverse. For example, the polyimides synthesized exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . The poly(amide-imide)s prepared show excellent solubility in amide-type solvents and form tough, transparent, and flexible films . These properties are crucial for the application of these materials in various industries.
Scientific Research Applications
Antioxidant Activities in Breast Cancer
- Novel resveratrol analogs like 4-(E)-{(4-hydroxyphenylimino)-methylbenzene, 1, 2-diol} (HPIMBD) have shown potential as antioxidants against breast cancer. These compounds scavenge cellular reactive oxygen species, attenuate oxidative DNA damage, and activate the Nrf signaling pathway, demonstrating their potential in breast cancer prevention (Chatterjee et al., 2018).
Antiproliferative and Apoptosis-Inducing Properties
- Heterocyclic podophyllotoxin analogs, including those with a methylated monoaromatic structure, have been found to display antiproliferative properties in various human cancer cell lines and induce apoptosis in cancerous cells, highlighting their potential in anticancer drug design (Magedov et al., 2007).
Gas Generation from Thermal Cracking of Oil
- Studies on the thermal degradation of methylated monoaromatic hydrocarbons like 1,2,4-trimethylbenzene provide insights into secondary gas generation, particularly methane, from oil. This research aids in understanding chemical reactions in deeply buried reservoirs (Fusetti et al., 2010).
Synergistic Effects with Tamoxifen in Breast Cancer
- Compounds like 4-(E)-{(4-hydroxyphenylimino)-methylbenzene, 1,2-diol} (HPIMBD) in combination with tamoxifen have shown synergistic effects in inhibiting the proliferation of breast cancer cells. This combination therapy could enhance the effectiveness of tamoxifen in breast cancer treatments (Ronghe et al., 2016).
Pharmacodynamic and Pharmacokinetic Properties
- The pharmacodynamic and pharmacokinetic properties of 4-methylbenzyl compounds like CERC-301 have been characterized for their selective antagonism of NMDA receptor subunit 2B, with potential applications in major depressive disorder treatments (Garner et al., 2015).
Protein Modification
- 4-Formylbenzene diazonium hexafluorophosphate (FBDP) reacts selectively with tyrosine to install bioorthogonal aldehyde functionalities. This reagent aids in the tyrosine-selective modification of proteins and is useful in biological research and drug development (Gavrilyuk et al., 2012).
Soluble Alternating Copoly(amide–imide)s Synthesis
- New polyimides containing pendent pentadecyl chains, synthesized from 4-pentadecylbenzene-1,3-diamine, have applications in creating materials with specific thermal and mechanical properties. Their solubility and stability make them valuable for various industrial applications (Sadavarte et al., 2009).
Mechanism of Action
Target of Action
Benzimidazoles, a class of compounds to which 4-methylbenzimidamide belongs, are known to inhibit various enzymes involved in a wide range of therapeutic uses .
Mode of Action
Benzimidazoles typically interact with their targets by binding to the active site of enzymes, thereby inhibiting their function .
Biochemical Pathways
Benzimidazoles, in general, are involved in a variety of biochemical pathways due to their broad spectrum of enzyme inhibition .
Pharmacokinetics
It is known that benzimidazoles have excellent properties like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazoles are known for their wide range of pharmacological applications, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine effects, as well as uses in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Action Environment
It is generally known that factors such as ph, temperature, and the presence of other molecules can influence the action of benzimidazoles .
properties
IUPAC Name |
4-methylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYXITFNZVIVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6326-27-8 (mono-hydrochloride) | |
| Record name | 4-Toluamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00171603 | |
| Record name | 4-Toluamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18465-11-7 | |
| Record name | 4-Toluamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Toluamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylbenzamidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM8AA4B4L2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing diphenylpyrimidines with styrylphenyl substituents?
A1: Diphenylpyrimidines with styrylphenyl substituents are interesting because they can act as push-pull systems []. These systems are characterized by having electron-donating groups (push) and electron-withdrawing groups (pull) connected by a conjugated system. This arrangement can lead to interesting electronic and optical properties, making them suitable for applications in materials science, particularly in optoelectronics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)



